Protoconstipatic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

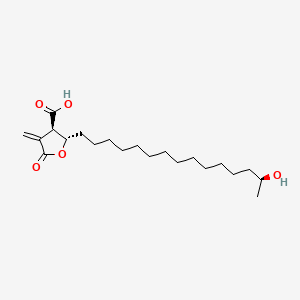

Protoconstipatic acid is a natural product found in Xanthoparmelia camtschadalis, Xanthoparmelia tinctina, and Lecanora frustulosa with data available.

Q & A

Basic Research Questions

Q. What methodologies are recommended for the initial identification and characterization of Protoconstipatic acid in preclinical studies?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure. For purity assessment, employ high-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) spectroscopy . Preclinical studies should follow NIH guidelines for ethical reporting, including detailed descriptions of experimental conditions (e.g., solvent systems, temperature controls) to ensure reproducibility .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Optimize synthesis via stepwise organic reactions (e.g., esterification followed by cyclization), with reaction progress monitored using thin-layer chromatography (TLC). Document yield percentages and side-product profiles. Ensure reproducibility by specifying apparatus manufacturers and batch numbers of reagents, as per journal guidelines for materials and methods .

Q. How should researchers design initial pharmacological assays to assess this compound’s bioactivity?

- Methodological Answer : Use in vitro cell-based assays (e.g., enzyme inhibition or receptor-binding studies) with appropriate positive and negative controls. For dose-response relationships, apply logarithmic concentration ranges and triplicate measurements. Statistical analysis should include ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance (italicized P < 0.05) .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s dual mechanisms of action in divergent biological systems?

- Methodological Answer : Employ a factorial design to isolate variables (e.g., genetic knockdown models vs. wild-type systems). Use orthogonal assays (e.g., CRISPR-Cas9 gene editing paired with metabolomic profiling) to cross-validate findings. Address confounding factors by stratifying data based on biological replicates and applying mixed-effects models .

Q. How can researchers resolve contradictions in this compound’s efficacy across experimental models (e.g., in vitro vs. in vivo)?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., pharmacokinetic differences, species-specific metabolism). Apply Bradford Hill criteria to evaluate causality in observational studies, emphasizing dose-response gradients and biological plausibility . For translational gaps, use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo contexts .

Q. What statistical approaches are recommended for analyzing clustered data in this compound’s longitudinal toxicity studies?

- Methodological Answer : Use generalized estimating equations (GEEs) or multilevel modeling to account for repeated measures and nested data structures. Report intraclass correlation coefficients (ICCs) to quantify cluster effects. Ensure transparency by adhering to CONSORT or ARRIVE guidelines for reporting animal studies .

Q. How should researchers address ethical challenges in human trials involving this compound?

- Methodological Answer : Follow IRB-approved protocols for participant selection, emphasizing informed consent and exclusion criteria (e.g., comorbidities, drug interactions). For early-phase trials, use adaptive designs with pre-specified stopping rules for adverse events. Document ethical considerations using SPIRIT or CONSORT checklists .

Q. Data Interpretation and Reporting

Q. What frameworks can guide the formulation of research questions on this compound’s novel applications?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For mechanistic studies, use PICO (Population, Intervention, Comparison, Outcome) to define variables. Avoid oversimplification by integrating opposing findings into the discussion section .

Q. How should conflicting data on this compound’s metabolic pathways be presented in publications?

- Methodological Answer : Use comparative tables to juxtapose contradictory results (e.g., enzyme kinetics across species). Discuss limitations such as assay sensitivity or model relevance. For transparency, include raw data in supplementary materials and pre-register hypotheses on platforms like Open Science Framework .

Q. Methodological Pitfalls to Avoid

- Correlation vs. Causation : Observational studies on this compound’s therapeutic effects must avoid implying causality without randomized controlled trial (RCT) validation .

- Sample Size Justification : Use power analysis (e.g., G*Power software) to determine minimum sample sizes, preventing underpowered conclusions .

Propiedades

Número CAS |

73036-29-0 |

|---|---|

Fórmula molecular |

C21H36O5 |

Peso molecular |

368.5 g/mol |

Nombre IUPAC |

(2S,3R)-2-[(14S)-14-hydroxypentadecyl]-4-methylidene-5-oxooxolane-3-carboxylic acid |

InChI |

InChI=1S/C21H36O5/c1-16(22)14-12-10-8-6-4-3-5-7-9-11-13-15-18-19(20(23)24)17(2)21(25)26-18/h16,18-19,22H,2-15H2,1H3,(H,23,24)/t16-,18-,19+/m0/s1 |

Clave InChI |

UYUDMGMNHAKPEV-YTQUADARSA-N |

SMILES |

CC(CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O)O |

SMILES isomérico |

C[C@@H](CCCCCCCCCCCCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O)O |

SMILES canónico |

CC(CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O)O |

Key on ui other cas no. |

73036-29-0 |

Sinónimos |

protoconstipatic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.